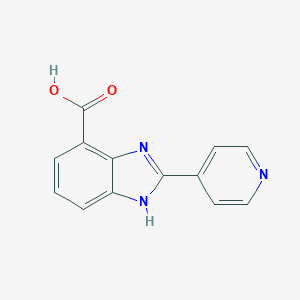

2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

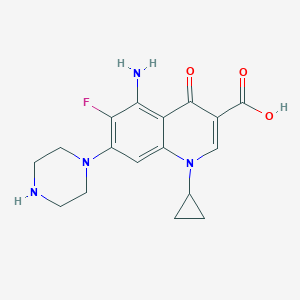

2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid is a complex organic compound. It involves structures such as benzimidazole and pyridine, which are significant in pharmaceutical and material sciences due to their unique chemical properties and potential applications.

Synthesis Analysis

- The synthesis of similar compounds, like 2,4,6-Tris(1H-benzoimidazol-2-yl)pyridine, has been achieved using pyridine-2,4,6-tricarboxylic acid and o-phenylenediamine or 3,4-diaminopyridine under microwave irradiation, indicating a possible pathway for the synthesis of 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid (Chen Zi-yun, 2008).

Molecular Structure Analysis

- The molecular structures of related compounds have been determined spectroscopically, providing insights into the possible structural characteristics of 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid (İ. Yıldırım et al., 2005).

Chemical Reactions and Properties

- Similar compounds have been used in various reactions, indicating the reactivity of the benzimidazole and pyridine moieties. For example, Ru(II) complexes bearing 2,6-bis(benzimidazole-2-yl)pyridine ligands have been synthesized, suggesting potential reactions and properties of 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid (Zengjin Dai et al., 2017).

Physical Properties Analysis

- The physical properties of related compounds, such as 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole, have been investigated, providing insights into the physical characteristics that 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid might exhibit (Yan-qing Ge et al., 2014).

Chemical Properties Analysis

- Studies on similar compounds reveal information about chemical properties such as reactivity, stability, and potential applications. For instance, the reactivity of 1H-benzimidazol-2-ylacetonitrile towards chromones in the synthesis of pyrido[1,2-a]benzimidazoles indicates the chemical behavior that 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid might show (M. Ibrahim, 2013).

Aplicaciones Científicas De Investigación

-

Organic Synthesis and Pharmaceutical Intermediates

-

Corrosion Inhibitor

- A similar compound, “2-((2-(biphenyl-4-yl) imidazo [1, 2 …”, has been used as a corrosion inhibitor .

- The compound was found to have an efficiency of 99% at low concentrations ranging from 50-1000ppm .

- The compound also showed antibacterial activity with inhibition diameters of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .

-

Treatment of Disorders Involving Elevated Plasma Blood Glucose

- Another similar compound, “Pyrrolo [3,4-”, has been found to reduce blood glucose .

- This compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

- The specific methods of application or experimental procedures are not provided in the source .

-

Medicinal Chemistry

- Benzimidazole analogues, which could potentially include “2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid”, have been found to have medicinal properties .

- One such analogue was found to be a potent agonist with a percentage TOP agonist efficacy of 142% .

- The specific methods of application or experimental procedures are not provided in the source .

-

Collagen Prolyl-4-Hydroxylase Inhibitor

-

Monomers for Synthesizing MOF Materials

-

Antimicrobial Potential

-

Inhibitor of Protein Kinase B/Akt

- A series of indazole-pyridine compounds, which could potentially include “2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid”, were synthesized and found to be potent inhibitors of protein kinase B/Akt .

- These compounds were also found to be orally bioavailable .

- The specific methods of application or experimental procedures are not provided in the source .

Safety And Hazards

Propiedades

IUPAC Name |

2-pyridin-4-yl-1H-benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-13(18)9-2-1-3-10-11(9)16-12(15-10)8-4-6-14-7-5-8/h1-7H,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMIUJKAAICMHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=CC=NC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458775 |

Source

|

| Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid | |

CAS RN |

124340-93-8 |

Source

|

| Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid](/img/structure/B49900.png)

![Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate](/img/structure/B49901.png)